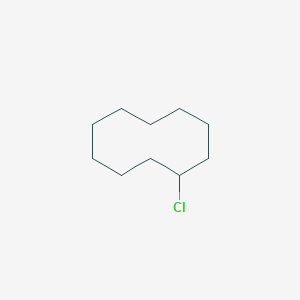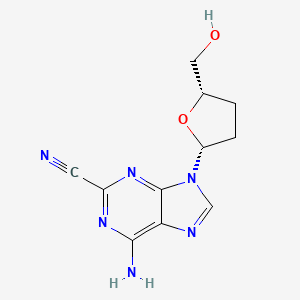
Adenosine, 2-cyano-2',3'-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile typically involves multi-step organic reactions. The starting materials often include purine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile replaces a leaving group in a molecule.
Cyclization reactions: to form the purine ring structure.
Hydroxymethylation: to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: using catalysts to increase reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new products.
Reduction: where the compound is reduced, often to remove oxygen or add hydrogen.
Substitution: where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Solvents: like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, it could be studied for its interactions with enzymes and nucleic acids, given its purine structure.
Medicine
In medicine, this compound might be explored for its potential as a therapeutic agent, particularly in antiviral or anticancer research.
Industry
In industry, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine structure suggests it could mimic or inhibit natural purines, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenine: a naturally occurring purine base found in DNA and RNA.
Guanine: another purine base found in nucleic acids.
6-Mercaptopurine: a purine analog used in chemotherapy.
Uniqueness
What sets 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purine-2-carbonitrile apart is its specific structure, which includes a tetrahydrofuran ring and a nitrile group. These features may confer unique chemical properties and biological activities.
Propiedades
Número CAS |
122970-25-6 |
|---|---|
Fórmula molecular |
C11H12N6O2 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]purine-2-carbonitrile |
InChI |
InChI=1S/C11H12N6O2/c12-3-7-15-10(13)9-11(16-7)17(5-14-9)8-2-1-6(4-18)19-8/h5-6,8,18H,1-2,4H2,(H2,13,15,16)/t6-,8+/m0/s1 |
Clave InChI |
AJLNSZXRKWSDGC-POYBYMJQSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)C#N)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



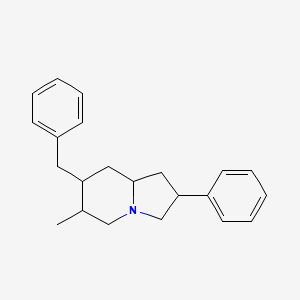
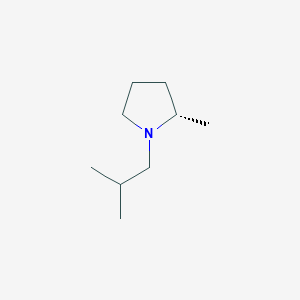
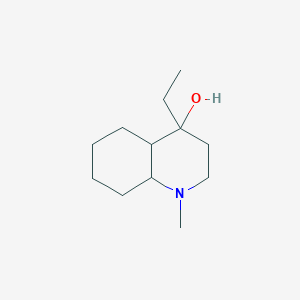

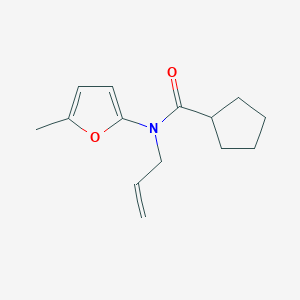
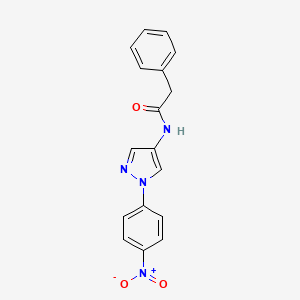
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
![N-[(4-Heptylphenyl)methyl]quinolin-8-amine](/img/structure/B12895240.png)
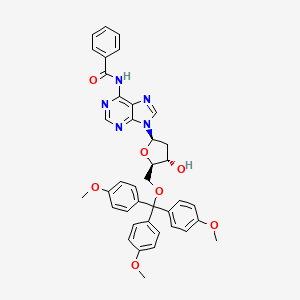
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-octyl-1H-purin-6-one](/img/structure/B12895251.png)
![1-[(2-Bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B12895255.png)
![Ethyl 2-[8-[(5-ethoxycarbonyl-4-oxo-3H-pyrimidin-2-YL)amino]octylamino]-4-oxo-3H-pyrimidine-5-carboxylate](/img/structure/B12895259.png)
